molecular formula C17H16F2N2O B5859925 N-(2,4-difluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

N-(2,4-difluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

Cat. No.: B5859925
M. Wt: 302.32 g/mol
InChI Key: YZZKERGZGFWNDI-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is a fluorinated acetamide derivative characterized by a 2,4-difluorophenyl group attached to the acetamide nitrogen and a 3,4-dihydroisoquinoline moiety linked via a methylene bridge. Its structure combines aromatic fluorination with a partially saturated isoquinoline scaffold, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O/c18-14-5-6-16(15(19)9-14)20-17(22)11-21-8-7-12-3-1-2-4-13(12)10-21/h1-6,9H,7-8,10-11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZKERGZGFWNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327147
Record name N-(2,4-difluorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794871
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

714210-81-8
Record name N-(2,4-difluorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2,4-difluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C14H14F2N2O
Molecular Weight: 256.27 g/mol
IUPAC Name: this compound
CAS Number: 717119-59-0

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its pharmacological effects. Key areas of interest include:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the activation of intrinsic pathways, potentially involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties. It has been shown to reduce neuronal cell death in models of neurodegenerative diseases by inhibiting apoptosis and promoting cell survival pathways.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several potential pathways have been identified:

  • Inhibition of Cell Proliferation : Studies suggest that the compound may inhibit key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : The compound may trigger apoptosis via caspase activation and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : There is evidence that it can scavenge free radicals and reduce oxidative stress in cellular models.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectionReduces neuronal death in neurodegenerative models
AntioxidantScavenges free radicals
MechanismDescriptionReferences
Cell Cycle InhibitionDisruption of key signaling pathways
Apoptosis InductionActivation of caspases and Bcl-2 modulation
Oxidative Stress ReductionScavenging ROS

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

  • Study on Cancer Cell Lines : In vitro studies demonstrated significant cytotoxicity against breast and lung cancer cells with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Neuroprotection in Animal Models : Animal studies showed that administration of the compound reduced behavioral deficits in models of Alzheimer's disease, correlating with decreased markers of neuroinflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional group similarities with N-(2,4-difluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, enabling comparative analysis of substituent effects and bioactivity:

N-(3,4-Difluorophenyl)-2-[6-Fluoro-3-(4-Methylbenzoyl)-4-Oxoquinolin-1-yl]Acetamide ()

  • Structure: Features a 3,4-difluorophenyl group and a quinoline-4-one core substituted with a 4-methylbenzoyl moiety.
  • Key Differences: The quinoline ring introduces planar aromaticity and a ketone group, contrasting with the partially saturated isoquinoline in the target compound.

2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide ()

  • Structure : Contains a dichlorophenyl group and a pyrazolone ring.
  • Key Differences : Chlorine substituents (vs. fluorine) increase lipophilicity and steric bulk. The pyrazolone ring provides hydrogen-bonding sites (N–H⋯O) that stabilize dimer formation .

N-(3,4-Difluorophenyl)-2,2-Diphenyl-Acetamide ()

  • Structure : Substituted with two phenyl groups on the acetamide methylene carbon.
  • Key Differences: The diphenyl substitution creates steric hindrance and reduces conformational flexibility compared to the isoquinoline-linked target compound.
  • Conformational Analysis : Dihedral angles between aromatic rings (54.8°–77.5°) influence molecular packing and solubility .

Goxalapladib ()

  • Structure : A naphthyridine-based acetamide with trifluoromethyl and difluorophenyl groups.
  • Activity : Developed for atherosclerosis treatment, highlighting fluorinated acetamides’ applicability in cardiovascular therapies .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Substituents Biological Activity/Use Structural Highlights Reference
This compound C₁₇H₁₅F₂N₂O 2,4-Difluorophenyl, dihydroisoquinoline Not explicitly stated Partial saturation enhances flexibility N/A
N-(3,4-Difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide C₂₆H₁₈F₃N₂O₃ Quinoline-4-one, 4-methylbenzoyl Kinase inhibitor candidate Planar aromatic core
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide C₁₇H₁₄Cl₂N₃O₂ Dichlorophenyl, pyrazolone Antimicrobial (inferred) Hydrogen-bond-driven dimerization
Goxalapladib C₄₀H₃₉F₅N₄O₃ Naphthyridine, trifluoromethyl Atherosclerosis treatment Enhanced π-π stacking

Research Findings and Mechanistic Insights

  • Fluorination Effects : Fluorine atoms in the 2,4-difluorophenyl group enhance metabolic stability and membrane permeability compared to chlorinated analogs (e.g., ’s dichlorophenyl derivative) .
  • Conformational Dynamics : Dihedral angles between aromatic rings (e.g., 44.5°–77.5° in ) influence molecular interactions and crystallinity, which are critical for drug formulation .

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